molecular formula C12H19ClN2O3S B13798808 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride CAS No. 947533-33-7

1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride

Cat. No.: B13798808
CAS No.: 947533-33-7
M. Wt: 306.81 g/mol
InChI Key: XRIIYJKFYLDELD-UHFFFAOYSA-N
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Description

1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a methoxy-benzenesulfonyl group and an amine group, forming a hydrochloride salt. Its molecular formula is C12H19ClN2O3S.

Preparation Methods

The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Methoxy-benzenesulfonyl Group: This step involves sulfonylation reactions using methoxy-benzenesulfonyl chloride in the presence of a base.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxy-benzenesulfonyl group, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as:

    1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.

    1-(2-Methoxy-benzenesulfonyl)-4-methyl-piperazine hydrochloride: This compound has a methyl group on the piperazine ring, providing different chemical properties.

    1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride: This compound contains a benzyl group, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

947533-33-7

Molecular Formula

C12H19ClN2O3S

Molecular Weight

306.81 g/mol

IUPAC Name

1-(2-methoxyphenyl)sulfonylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C12H18N2O3S.ClH/c1-17-11-4-2-3-5-12(11)18(15,16)14-8-6-10(13)7-9-14;/h2-5,10H,6-9,13H2,1H3;1H

InChI Key

XRIIYJKFYLDELD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N.Cl

Origin of Product

United States

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